molecular formula C14H14N4OS B11699525 6-[2-(2-methylphenoxy)ethylsulfanyl]-7H-purine CAS No. 314036-24-3

6-[2-(2-methylphenoxy)ethylsulfanyl]-7H-purine

Cat. No.: B11699525
CAS No.: 314036-24-3
M. Wt: 286.35 g/mol
InChI Key: LAOLFSUJAHLPQA-UHFFFAOYSA-N
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Description

6-[2-(2-methylphenoxy)ethylsulfanyl]-7H-purine is a synthetic organic compound that belongs to the purine class of heterocyclic aromatic organic compounds It is characterized by the presence of a purine ring system substituted with a 2-(2-methylphenoxy)ethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(2-methylphenoxy)ethylsulfanyl]-7H-purine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylphenol, ethylene oxide, and 6-mercaptopurine.

    Formation of 2-(2-methylphenoxy)ethanol: 2-methylphenol is reacted with ethylene oxide under basic conditions to form 2-(2-methylphenoxy)ethanol.

    Thioether Formation: The 2-(2-methylphenoxy)ethanol is then reacted with a suitable thiolating agent, such as thionyl chloride, to form 2-(2-methylphenoxy)ethylsulfanyl chloride.

    Coupling with 6-mercaptopurine: Finally, the 2-(2-methylphenoxy)ethylsulfanyl chloride is coupled with 6-mercaptopurine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[2-(2-methylphenoxy)ethylsulfanyl]-7H-purine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfanyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, where nucleophiles such as amines or alkoxides replace the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Amines, alkoxides; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Amino or alkoxy derivatives of the purine ring.

Scientific Research Applications

6-[2-(2-methylphenoxy)ethylsulfanyl]-7H-purine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-[2-(2-methylphenoxy)ethylsulfanyl]-7H-purine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes such as DNA replication, transcription, and signal transduction.

    Pathways Involved: It may interfere with pathways related to cell proliferation, apoptosis, and immune response, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-[2-(2-methylphenoxy)ethylsulfanyl]-1H-purine
  • 2-[2-(3-methylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one
  • 1-(3-methylphenoxy)-3-(ethylsulfanyl)propane

Uniqueness

6-[2-(2-methylphenoxy)ethylsulfanyl]-7H-purine is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

314036-24-3

Molecular Formula

C14H14N4OS

Molecular Weight

286.35 g/mol

IUPAC Name

6-[2-(2-methylphenoxy)ethylsulfanyl]-7H-purine

InChI

InChI=1S/C14H14N4OS/c1-10-4-2-3-5-11(10)19-6-7-20-14-12-13(16-8-15-12)17-9-18-14/h2-5,8-9H,6-7H2,1H3,(H,15,16,17,18)

InChI Key

LAOLFSUJAHLPQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCSC2=NC=NC3=C2NC=N3

Origin of Product

United States

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